Enhanced Antibacterial Activity via GyrB Interaction in Quinazolinedione Series
In a study of quinazolinediones designed to bypass fluoroquinolone resistance, the incorporation of a C-7 3-(aminomethyl)pyrrolidinyl substituent was shown to enhance antibacterial activity. This flexible, small substituent (which can be derived from or is structurally analogous to 3-(aminomethyl)pyrrolidine-2,5-dione) enabled novel binding interactions with the GyrB subunit of bacterial DNA gyrase (specifically Glu466), a target not engaged by standard fluoroquinolones or diones lacking this group. This binding was confirmed through crystal structure analysis, computational docking, and functional assays with wild-type and mutant GyrB proteins [1]. In contrast, the unsubstituted dione analog or those with alternative C-7 substituents do not form this interaction [1].
| Evidence Dimension | Formation of cleaved complexes (drug–topoisomerase–DNA) measured by DNA linearization |
|---|---|
| Target Compound Data | Dione with C-7 3-(aminomethyl)pyrrolidinyl substituent forms stable complexes and shows activity against quinolone-resistant mutants. |
| Comparator Or Baseline | Unsubstituted quinazolinedione or those with other C-7 substituents. |
| Quantified Difference | Qualitative difference: Activity of dione with 3-(aminomethyl)pyrrolidinyl group is maintained against mutants that confer resistance to comparator diones. |
| Conditions | In vitro DNA cleavage assays with E. coli DNA gyrase and mutant proteins; in silico docking studies. |
Why This Matters
This evidence demonstrates that the 3-(aminomethyl)pyrrolidine motif can confer a specific, targetable interaction that overcomes a major resistance mechanism, making it a privileged fragment for antibacterial drug development.
- [1] Aldred, K.J. et al. Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 2014, 9(10), 2346-2355. View Source
